2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine
CAS No.: 430440-91-8
Cat. No.: VC8273232
Molecular Formula: C6H5Cl3N2
Molecular Weight: 211.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 430440-91-8 |
|---|---|
| Molecular Formula | C6H5Cl3N2 |
| Molecular Weight | 211.5 g/mol |
| IUPAC Name | 2,4-dichloro-6-(chloromethyl)-5-methylpyrimidine |
| Standard InChI | InChI=1S/C6H5Cl3N2/c1-3-4(2-7)10-6(9)11-5(3)8/h2H2,1H3 |
| Standard InChI Key | CXCGIXGYGDYWGB-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1Cl)Cl)CCl |
| Canonical SMILES | CC1=C(N=C(N=C1Cl)Cl)CCl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, reflects its substitution pattern on the pyrimidine ring (Figure 1). Key features include:
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Chlorine atoms at positions 2 and 4, which activate the ring for nucleophilic substitution.
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A chloromethyl group (-CH₂Cl) at position 5, offering a reactive site for further functionalization.
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A methyl group at position 6, contributing to steric and electronic modulation.
The SMILES notation CC1=C(C(=NC(=N1)Cl)Cl)CCl and InChIKey XPHHRYQLVDQYDR-UHFFFAOYSA-N provide unambiguous structural identification.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅Cl₃N₂ | |
| Molecular Weight | 211.5 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely low in water | |
| Stability | Sensitive to moisture and heat |
While experimental data for this specific compound are sparse, analogous chlorinated pyrimidines exhibit low water solubility and stability under inert conditions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of chlorinated pyrimidines typically involves cyclization and halogenation steps. A patented method for 4,6-dichloro-2-methylpyrimidine (CAS 5424-21-5) provides a relevant framework :
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Cyclization:
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Chlorination:
For 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, additional steps would involve introducing the chloromethyl group, likely via Friedel-Crafts alkylation or radical chlorination.
Industrial Scalability
Reactivity and Applications
Nucleophilic Substitution
The chlorine atoms at positions 2 and 4 are highly susceptible to displacement by amines, alkoxides, and thiols. For example:
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Reaction with o-aminothiophenol yields dihydrobenzo[b]pyrimido[4,5-e]thiazepines, a class of heterocycles with potential bioactivity.
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Substitution with piperazine or morpholine generates pharmacologically relevant scaffolds.
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing:
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Anticancer agents: Pyrimidine derivatives inhibit kinases and DNA repair enzymes.
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Antiviral compounds: Structural analogs show activity against RNA viruses.
The compound’s corrosivity and moisture sensitivity necessitate stringent handling protocols .
Research Frontiers
Biological Activity
While direct studies are lacking, structurally related pyrimidines exhibit:
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Antimicrobial properties: Chlorine atoms enhance membrane permeability.
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Kinase inhibition: Pyrimidine cores interact with ATP-binding pockets.
Material Science
Chlorinated pyrimidines are explored as:
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Ligands in catalysis: For transition-metal complexes.
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Monomers in polymers: Imparting flame retardancy.
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